molecular formula C12H17BrO3 B055460 1-Bromo-4-(2,2-diethoxyethoxy)benzene CAS No. 112598-18-2

1-Bromo-4-(2,2-diethoxyethoxy)benzene

Cat. No.: B055460
CAS No.: 112598-18-2
M. Wt: 289.16 g/mol
InChI Key: QTHRIWLHZBCGOJ-UHFFFAOYSA-N
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Description

1-Bromo-4-(2,2-diethoxyethoxy)benzene is an organic compound with the molecular formula C12H17BrO3 and a molecular weight of 289.17 g/mol . This compound is characterized by a benzene ring substituted with a bromine atom and a 2,2-diethoxyethoxy group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Bromo-4-(2,2-diethoxyethoxy)benzene typically involves the bromination of 4-(2,2-diethoxyethoxy)benzene. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the para position of the benzene ring. Industrial production methods may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with the reaction being facilitated by a suitable solvent such as dichloromethane .

Chemical Reactions Analysis

1-Bromo-4-(2,2-diethoxyethoxy)benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-4-(2,2-diethoxyethoxy)benzene is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is used in the study of biochemical pathways and the development of bioactive molecules.

    Medicine: It is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2,2-diethoxyethoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic substitution reactions. The ethoxy groups can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .

Comparison with Similar Compounds

1-Bromo-4-(2,2-diethoxyethoxy)benzene can be compared with other similar compounds, such as:

  • 1-Bromo-2,5-dimethoxy-4-methyl-benzene
  • 1-Bromo-4-(1,2-dibromoethyl)benzene
  • 1-Bromo-4-(4-nitrophenoxy)benzene

These compounds share the bromine-substituted benzene ring but differ in the nature and position of other substituents. The presence of the 2,2-diethoxyethoxy group in this compound imparts unique chemical properties, making it distinct in terms of reactivity and applications .

Properties

IUPAC Name

1-bromo-4-(2,2-diethoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO3/c1-3-14-12(15-4-2)9-16-11-7-5-10(13)6-8-11/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTHRIWLHZBCGOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC=C(C=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378739
Record name 1-bromo-4-(2,2-diethoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112598-18-2
Record name 1-bromo-4-(2,2-diethoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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